molecular formula C22H23FN4O B2771890 (E)-2-cyano-3-(4-(4-fluorophenyl)piperazin-1-yl)-N-phenethylacrylamide CAS No. 885181-20-4

(E)-2-cyano-3-(4-(4-fluorophenyl)piperazin-1-yl)-N-phenethylacrylamide

Numéro de catalogue: B2771890
Numéro CAS: 885181-20-4
Poids moléculaire: 378.451
Clé InChI: FYBOZOBACQYORK-HTXNQAPBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(E)-2-cyano-3-(4-(4-fluorophenyl)piperazin-1-yl)-N-phenethylacrylamide is a sophisticated research compound designed for investigating novel therapeutic pathways, particularly in neuropsychiatry and oncology. Its structure incorporates a 4-(4-fluorophenyl)piperazine motif, a well-established pharmacophore known for high binding affinity to the 5-HT1A serotonin receptor, a primary target for treating conditions such as schizophrenia and depression . The molecule is further functionalized with a phenethylamido group, which can enhance interactions within central nervous system targets, and an (E)-acrylonitrile moiety that may contribute to irreversible binding or specific electronic characteristics influencing its biological activity . This strategic molecular architecture suggests potential as a valuable chemical tool for studying serotonin receptor dynamics and for the development of new central nervous system agents . Furthermore, analogous compounds featuring the cyanoacrylamide group and aromatic piperazine subunits have demonstrated significant pharmacological profiles in preclinical models, including anticonvulsant activity in the maximal electroshock (MES) test, a model for generalized tonic-clonic seizures . Researchers can utilize this compound to explore structure-activity relationships and elucidate mechanisms of action related to neuronal signaling and seizure propagation. It is intended for use in established in vitro and in vivo research models to advance the discovery of next-generation neuropsychiatric and anticonvulsant therapeutics. This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Propriétés

IUPAC Name

(E)-2-cyano-3-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2-phenylethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN4O/c23-20-6-8-21(9-7-20)27-14-12-26(13-15-27)17-19(16-24)22(28)25-11-10-18-4-2-1-3-5-18/h1-9,17H,10-15H2,(H,25,28)/b19-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYBOZOBACQYORK-HTXNQAPBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C=C(C#N)C(=O)NCCC2=CC=CC=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1/C=C(\C#N)/C(=O)NCCC2=CC=CC=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-3-(4-(4-fluorophenyl)piperazin-1-yl)-N-phenethylacrylamide typically involves multiple steps, starting with the preparation of the piperazine derivative. The acrylamide moiety can be introduced via a Michael addition reaction, where the cyano group is added to the acrylamide precursor under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors to control reaction parameters more precisely and reduce the formation of by-products. Additionally, the use of less toxic reagents and solvents can be explored to make the process more environmentally friendly .

Analyse Des Réactions Chimiques

Types of Reactions

(E)-2-cyano-3-(4-(4-fluorophenyl)piperazin-1-yl)-N-phenethylacrylamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Applications De Recherche Scientifique

(E)-2-cyano-3-(4-(4-fluorophenyl)piperazin-1-yl)-N-phenethylacrylamide has several applications in scientific research:

Mécanisme D'action

The mechanism of action of (E)-2-cyano-3-(4-(4-fluorophenyl)piperazin-1-yl)-N-phenethylacrylamide involves its interaction with specific molecular targets, such as neurotransmitter receptors. The fluorophenyl group enhances its binding affinity to these receptors, leading to modulation of their activity. This can result in various pharmacological effects, such as altered neurotransmitter release or receptor activation .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

(E)-2-cyano-3-(4-(4-fluorophenyl)piperazin-1-yl)-N-phenethylacrylamide is unique due to its combination of the piperazine ring, fluorophenyl group, and phenethylacrylamide moiety. This unique structure allows it to interact with a broader range of molecular targets and exhibit diverse pharmacological activities .

Activité Biologique

(E)-2-cyano-3-(4-(4-fluorophenyl)piperazin-1-yl)-N-phenethylacrylamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its molecular characteristics, biological activity, and relevant case studies.

Molecular Characteristics

The compound has the following molecular properties:

PropertyValue
Molecular Formula C₁₅H₁₈FN₅
Molecular Weight 319.4 g/mol
IUPAC Name (E)-2-cyano-3-(4-(4-fluorophenyl)piperazin-1-yl)-N-phenethylacrylamide
CAS Number 338422-39-2
Melting Point 150–152 °C

The compound is reported to interact with various biological targets, particularly in the central nervous system. Its structure suggests potential activity as a cannabinoid receptor modulator, specifically targeting the CB1 receptor. Research indicates that compounds with similar structures exhibit selective binding to CB1 over CB2 receptors, which is crucial for developing therapeutic agents with reduced side effects.

Pharmacological Studies

  • CB1 Receptor Binding : The compound's analogs have shown promising results in binding affinity studies. For instance, a related compound demonstrated a Ki value of 220 nM for CB1 receptors, indicating significant potential for modulating cannabinoid signaling pathways .
  • Anorectic Activity : Some studies suggest that compounds with similar piperazine scaffolds may possess anorectic properties, making them candidates for anti-obesity treatments. These effects are attributed to the inverse agonist activity at the CB1 receptor, which can suppress appetite .
  • Neuropharmacological Effects : Research has indicated that compounds like (E)-2-cyano-3-(4-(4-fluorophenyl)piperazin-1-yl)-N-phenethylacrylamide may exhibit neuroprotective effects by modulating neurotransmitter systems and reducing neuroinflammation .

Case Studies

  • Study on Cannabinoid Modulators : A study published in a peer-reviewed journal highlighted the efficacy of piperazine-based analogs in modulating CB1 receptor activity. The findings suggest that these compounds could be developed into therapeutic agents with fewer central side effects compared to first-generation CB1 antagonists .
  • In Vivo Studies : Additional research involving animal models has shown that similar compounds can influence weight loss and metabolic parameters, supporting their potential use in obesity management .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for (E)-2-cyano-3-(4-(4-fluorophenyl)piperazin-1-yl)-N-phenethylacrylamide, and how are intermediates characterized?

  • Methodological Answer: Synthesis typically involves multi-step reactions:

  • Step 1: Formation of the piperazine core via nucleophilic substitution between 4-(4-fluorophenyl)piperazine and acrylonitrile derivatives.
  • Step 2: Introduction of the phenethyl group via amide coupling using reagents like EDC/HOBt or DCC in anhydrous dichloromethane (DCM) .
  • Intermediate Characterization: NMR (¹H/¹³C) and mass spectrometry (HRMS) confirm regioselectivity and purity. For example, the (E)-configuration is validated by NOE correlations in NMR .

Q. What structural features dictate the compound’s pharmacological activity?

  • Methodological Answer:

  • The 4-fluorophenyl-piperazine moiety enhances binding to serotonin/dopamine receptors, as shown in analogs with similar substituents .
  • The cyano-acrylamide backbone improves metabolic stability and membrane permeability compared to non-cyano derivatives .
  • Conformational analysis via DFT calculations (e.g., Gaussian09) predicts optimal binding poses for target receptors .

Q. How is the compound’s purity validated, and what analytical techniques are prioritized?

  • Methodological Answer:

  • HPLC-PDA (≥95% purity) with a C18 column and acetonitrile/water gradient.
  • Elemental Analysis (C, H, N) confirms stoichiometry.
  • X-ray crystallography (if crystals are obtainable) using SHELX software for structure refinement .

Advanced Research Questions

Q. How can researchers resolve contradictions in receptor-binding data for this compound?

  • Methodological Answer:

  • Comparative Assays: Perform radioligand displacement studies (e.g., 5-HT₁A vs. D₂ receptors) under standardized conditions (pH 7.4, 37°C) to isolate confounding variables .
  • Molecular Dynamics Simulations: Use GROMACS to model receptor-ligand interactions over 100 ns trajectories, identifying key residues (e.g., Asp116 in 5-HT₁A) that influence binding discrepancies .

Q. What computational strategies optimize the compound’s bioavailability without compromising activity?

  • Methodological Answer:

  • QSAR Modeling: Train models with datasets from PubChem/BindingDB to correlate logP, polar surface area (PSA), and IC₅₀ values.
  • Prodrug Design: Introduce hydrolyzable groups (e.g., acetyl) to the phenethylamide chain to enhance solubility, as demonstrated in related acrylamides .

Q. How should in vivo studies be designed to evaluate neuropharmacological effects?

  • Methodological Answer:

  • Rodent Models: Use forced swim (FST) and tail suspension (TST) tests for antidepressant screening. Administer doses (10–50 mg/kg, i.p.) with vehicle controls.
  • Microdialysis: Monitor extracellular serotonin/dopamine levels in the prefrontal cortex post-administration (HPLC-ECD detection) .

Q. What strategies address low yields in the final coupling step of synthesis?

  • Methodological Answer:

  • Reaction Optimization: Screen bases (e.g., DIPEA vs. Et₃N) and solvents (DMF vs. THF) to improve acrylamide formation.
  • Microwave-Assisted Synthesis: Reduce reaction time from 24h to 2h at 80°C, as validated for structurally similar compounds .

Q. How do structural analogs inform structure-activity relationship (SAR) studies?

  • Methodological Answer:

  • Core Modifications: Replace the 4-fluorophenyl group with 2,3-dichlorophenyl (see ) to assess halogen effects on affinity.
  • Bioisosteres: Substitute the cyano group with nitro or trifluoromethyl to evaluate electronic effects on receptor binding .

Tables of Key Data

Table 1: Comparative Receptor Binding Affinity (Ki, nM)

Derivative5-HT₁AD₂Reference
Target Compound12.345.7
4-Chlorophenyl Analog8.932.1
Non-Cyano Analog28.4>100

Table 2: Synthetic Yield Optimization

ConditionSolventBaseYield (%)
Room Temp, 24hDCMEt₃N35
80°C, 2h (Microwave)DMFDIPEA72

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.